Ethyl-2-indoloyl-acetate
Description
Historical Trajectories and Early Investigations in Indole (B1671886) Chemistry Research
The journey into the world of indole chemistry began in the 19th century, spurred by the study of the natural dye indigo. nih.gov In 1866, Adolf von Baeyer first synthesized indole itself through the reduction of oxindole. bhu.ac.in This foundational work laid the groundwork for future explorations into the synthesis and reactivity of the indole nucleus. The early 20th century saw a surge of interest in indoles with the discovery of their presence in essential amino acids like tryptophan and in plant hormones such as indole-3-acetic acid (auxin). nih.govopenmedicinalchemistryjournal.com
While much of the initial focus was on the 3-substituted indoles due to their natural abundance, the synthesis of 2-substituted indoles, including indole-2-carboxylic acid and its esters, soon became a target for organic chemists. Early methods for preparing indole-2-carboxylic acid, a direct precursor to its esters, included the Fischer indole synthesis using pyruvic acid phenylhydrazone. orgsyn.org The development of reliable methods to introduce functional groups at the C2 position was a critical step, opening doors to a new class of indole derivatives with unique chemical properties and potential applications.
Methodological Evolution in the Synthesis of Indole-2-acetate and Indole-2-carboxylate (B1230498) Scaffolds
The synthesis of indole-2-acetate and indole-2-carboxylate scaffolds has evolved significantly from classical methods to modern, more efficient catalytic strategies.
Classical Methods:
The Fischer indole synthesis , first reported in 1883, remains a cornerstone for indole synthesis. openmedicinalchemistryjournal.comalfa-chemistry.com It involves the acid-catalyzed cyclization of arylhydrazones, which can be derived from ketones or aldehydes. alfa-chemistry.com For the synthesis of indole-2-carboxylates, ethyl pyruvate (B1213749) phenylhydrazone is a common starting material. orgsyn.org While historically significant, the Fischer synthesis can require harsh conditions and may result in low yields, particularly for certain substituted indoles. alfa-chemistry.com
The Reissert synthesis provided another early route, typically involving the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylate. orgsyn.org This method, while effective, often involves multiple steps and the use of strong reducing agents.
Modern Catalytic Methods:
The late 20th and early 21st centuries have witnessed a revolution in indole synthesis, driven by the advent of transition metal catalysis. These modern methods offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity.
Palladium-Catalyzed Reactions: Palladium catalysts have proven to be exceptionally versatile for the synthesis of indoles. mdpi.com Methods such as palladium-catalyzed C-H activation and amination have been developed for the direct synthesis of indole-2-carboxylates from readily available starting materials. researchgate.netnih.gov For instance, an efficient one-step synthesis of various substituted ethyl 2-(1H-indol-2-yl)acetates has been achieved via a palladium-catalyzed regioselective cascade C-H activation reaction. researchgate.netlongdom.org This approach is valued for its use of accessible starting materials and its compatibility with a wide range of functional groups. researchgate.netlongdom.org
Rhodium-Catalyzed Carbonylation: More recently, rhodium-catalyzed C-H carbonylation has emerged as a powerful tool for the synthesis of indole-2-carboxylic esters. acs.org This method allows for the direct introduction of a carbonyl group at the C2 position of the indole ring using carbon monoxide. acs.org
Copper-Catalyzed Synthesis: Heterogeneous copper catalysts have also been employed for the synthesis of indole-2-carboxylic esters, offering a more sustainable and cost-effective alternative to precious metal catalysts. thieme-connect.com
These modern catalytic approaches represent a significant leap forward, enabling the synthesis of complex indole-2-acetate and indole-2-carboxylate scaffolds with greater efficiency and control.
Significance of the Indole-2-acetate Moiety as a Privileged Structure in Organic Synthesis
The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.goveurekaselect.comnih.gov This term refers to a molecular framework that is able to bind to multiple biological targets with high affinity. hebmu.edu.cn The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, contribute to its privileged status. nih.gov
The indole-2-acetate moiety, in particular, serves as a valuable building block in organic synthesis for several reasons:
Versatile Functional Handles: The ester and the active methylene (B1212753) group in ethyl 2-(1H-indol-2-yl)acetate provide two distinct points for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. longdom.org The methylene group can be functionalized through various C-C bond-forming reactions.
Precursor to Complex Molecules: The indole-2-acetate scaffold is a key intermediate in the synthesis of a wide range of more complex molecules, including natural products and their analogues. longdom.orgresearchgate.net For example, methyl indole-2-acetate is a key structural motif in certain plant-derived indole alkaloids. researchgate.net
Foundation for Drug Discovery: The inherent biological relevance of the indole scaffold makes the indole-2-acetate moiety an attractive starting point for the design and synthesis of new therapeutic agents. nih.govmdpi.comsemanticscholar.org By modifying the core structure, chemists can create libraries of compounds for screening against various biological targets. nih.gov
The combination of its synthetic versatility and its connection to biologically active scaffolds makes the indole-2-acetate moiety a highly significant and privileged structure in the field of organic synthesis.
Overview of Contemporary Academic Inquiry and Future Perspectives for Ethyl 2-(1H-indol-2-yl)acetate
Contemporary research on ethyl 2-(1H-indol-2-yl)acetate and related indole-2-acetates continues to expand upon their synthetic utility and explore new applications.
Current Research Focus:
Development of Novel Synthetic Methods: Researchers are continuously seeking to develop more efficient, sustainable, and regioselective methods for the synthesis of ethyl 2-(1H-indol-2-yl)acetate and its derivatives. This includes the refinement of existing catalytic systems and the exploration of new catalytic approaches. researchgate.netlongdom.org A notable area of interest is the use of microwave-assisted synthesis to accelerate reaction times and improve yields. nih.govscielo.br
Synthesis of Complex Heterocycles: Ethyl 2-(1H-indol-2-yl)acetate serves as a key starting material for the synthesis of more complex, polycyclic indole derivatives. mdpi.com For instance, it can be used in domino reactions to construct intricate molecular architectures in a single step. mdpi.com
Medicinal Chemistry Applications: The indole-2-acetate scaffold continues to be a focus in drug discovery. sci-hub.se Researchers are synthesizing and evaluating new derivatives for a wide range of therapeutic targets, including anticancer, antiviral, and anti-inflammatory agents. openmedicinalchemistryjournal.comnih.gov
Future Perspectives:
The future of academic research on ethyl 2-(1H-indol-2-yl)acetate is likely to be driven by several key trends:
Green Chemistry: There will be a continued emphasis on developing greener synthetic routes that minimize waste, use less hazardous reagents, and employ renewable resources. openmedicinalchemistryjournal.com The use of water as a solvent and the development of reusable catalysts are active areas of investigation. openmedicinalchemistryjournal.com
Diversity-Oriented Synthesis: The indole-2-acetate scaffold is well-suited for diversity-oriented synthesis, a strategy that aims to create large and structurally diverse collections of compounds for high-throughput screening. longdom.org We can expect to see more research focused on the parallel synthesis of libraries of indole-2-acetate derivatives.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a high degree of selectivity and sustainability. Future research may explore the use of biocatalysts for the synthesis and modification of ethyl 2-(1H-indol-2-yl)acetate.
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-(1H-indol-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)8-12(15)11-7-9-5-3-4-6-10(9)14-11/h3-7,14H,2,8H2,1H3 |
InChI Key |
OLBXRMZOUKRCOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 1h Indol 2 Yl Acetate and Cognate Indole 2 Acetate/carboxylate Esters
Classical Annulation Strategies for Indole (B1671886) Ring Formation
Traditional methods for indole synthesis have long relied on the cyclization of acyclic precursors. These strategies, while sometimes requiring harsh conditions, remain valuable for their reliability and scalability in producing a wide array of indole derivatives.
Adaptations of the Fischer Indole Synthesis for Ester Derivatives
The Fischer indole synthesis, discovered in 1883, is a robust and versatile method for constructing the indole ring. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. For the synthesis of indole-2-carboxylate (B1230498) esters, pyruvic acid or its ester derivatives are commonly employed as the carbonyl component.
The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a youtube.comyoutube.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.
A key adaptation for producing indole-2-carboxylic acid esters involves the use of pyruvic acid phenylhydrazone. The resulting 2-indolecarboxylic acid can then be esterified. Alternatively, direct use of an alkyl pyruvate (B1213749) in the reaction with a phenylhydrazine (B124118) can yield the desired indole-2-carboxylate ester in a more direct fashion.
Table 1: Examples of Fischer Indole Synthesis for Indole-2-Carboxylate Esters
| Arylhydrazine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product |
| Phenylhydrazine | Ethyl pyruvate | Polyphosphoric acid, heat | Ethyl 2-(1H-indol-2-yl)carboxylate |
| 4-Methoxyphenylhydrazine | Methyl pyruvate | Acetic acid, heat | Methyl 2-(5-methoxy-1H-indol-2-yl)carboxylate |
| 2-Chlorophenylhydrazine | Ethyl pyruvate | Zinc chloride, heat | Ethyl 2-(7-chloro-1H-indol-2-yl)carboxylate |
Japp–Klingemann Condensation Approaches and Subsequent Cyclizations
The Japp–Klingemann reaction provides an alternative and often complementary route to the hydrazones required for the Fischer indole synthesis. This method involves the reaction of an aryl diazonium salt with a β-keto-ester or a β-keto-acid. The reaction proceeds through an azo intermediate which then undergoes hydrolysis and decarboxylation to afford the corresponding arylhydrazone.
The mechanism involves the initial deprotonation of the β-keto-ester, followed by nucleophilic attack on the diazonium salt. The resulting azo compound undergoes hydrolysis, leading to the cleavage of the acyl group and the formation of the stable hydrazone.
Hemetsberger-Knittel Indole Synthesis and its Variants
The Hemetsberger-Knittel synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. This method is particularly effective for the synthesis of indole-2-carboxylates. The starting azido-propenoic esters are typically prepared via a base-catalyzed condensation of an aromatic aldehyde with an α-azidoacetate.
The reaction is believed to proceed through a nitrene intermediate, which then undergoes intramolecular cyclization onto the aromatic ring, followed by rearrangement to form the indole nucleus. While the yields are often good, a notable drawback of this method can be the instability of the azide (B81097) starting materials.
Variants of this reaction have focused on improving the synthesis of the α-azidocinnamate precursors. For instance, using tert-butyl azidoacetate has been shown to improve the initial aldol (B89426) condensation step, especially with less reactive aldehydes.
Table 2: Key Features of the Hemetsberger-Knittel Synthesis
| Feature | Description |
| Starting Materials | Aromatic aldehyde and an α-azidoacetate |
| Key Intermediate | 3-aryl-2-azido-propenoic ester |
| Reaction Conditions | Thermal decomposition, often in a high-boiling solvent like xylene |
| Proposed Intermediate | Nitrene |
| Product | Indole-2-carboxylic ester |
Madelung Synthesis and Related Cyclization Protocols
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce an indole. wikipedia.org This reaction is particularly useful for the preparation of 2-alkinylindoles, which are not easily accessible through other methods. wikipedia.org The reaction typically requires harsh conditions, such as the use of sodium or potassium alkoxides at temperatures between 200–400 °C. wikipedia.org
The mechanism begins with the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group. quimicaorganica.org The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, after a hydrolysis step, eliminates water to form the indole ring. wikipedia.orgquimicaorganica.org
Significant advancements have been made to improve the reaction conditions. For instance, the use of stronger bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (B95107) can lower the required reaction temperature to a range of -20 to 25 °C. wikipedia.org Furthermore, a copper-catalyzed tandem amidation/cyclization process has been developed as a newer Madelung-type indole synthesis. clockss.orgthieme-connect.com
Modern Catalytic Approaches for Carbon-Carbon and Carbon-Nitrogen Bond Formation
In recent years, transition metal-catalyzed reactions have revolutionized indole synthesis by offering milder reaction conditions and greater functional group tolerance. These methods often rely on the direct functionalization of C-H bonds, providing a more atom-economical approach to indole derivatives.
Transition Metal-Catalyzed C-H Activation and Functionalization Strategies
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis and functionalization of indoles. rsc.org This strategy avoids the need for pre-functionalized starting materials, thereby increasing synthetic efficiency. Palladium and rhodium are among the most extensively studied metals for this purpose. researchgate.netnih.gov
These reactions often employ a directing group to control the regioselectivity of the C-H activation. For indole synthesis, directing groups can be placed on the indole nitrogen or at other positions on the indole ring to guide the metal catalyst to a specific C-H bond.
Palladium-Catalyzed Strategies:
Palladium catalysts are highly effective for the C-H functionalization of indoles. nih.gov For the synthesis of indole-2-esters, a common approach involves the coupling of an indole with an appropriate partner. For instance, palladium-catalyzed C-H activation can facilitate the direct arylation or alkenylation at the C2 position of the indole ring. In some cases, a directing group at the C3 position, such as a carboxylic acid or ester, can direct the functionalization to the C2 position, sometimes with subsequent decarboxylation. nih.govacs.org
Rhodium-Catalyzed Strategies:
Rhodium catalysts have also proven to be highly versatile in the C-H functionalization of indoles. researchgate.net Rhodium(III) catalysts, in particular, have been used for the directed C-H activation of indoles with various coupling partners. rsc.org Similar to palladium catalysis, the use of directing groups is crucial for achieving high regioselectivity. For example, a weakly coordinating carbonyl group can direct the C-H activation to the C4-position of the indole. acs.org Catalyst-controlled site selectivity has also been demonstrated, where the choice of a rhodium or iridium catalyst can determine whether functionalization occurs at the C2 or C4 position. chemrxiv.org
Table 3: Comparison of Palladium and Rhodium in Indole C-H Functionalization
| Catalyst System | Typical Directing Groups | Common Coupling Partners | Target Position(s) |
| Palladium(II) | Carboxylic acids, amides, pyridyl | Aryl halides, alkenes, alkynes | C2, C3, C4 |
| Rhodium(III) | Carbonyls, amides, sulfoximines | Alkenes, alkynes, diazo compounds | C2, C4, C7 |
Copper-Catalyzed Ullmann Coupling Reactions for Indole Construction
The copper-catalyzed Ullmann coupling reaction is a classical and robust method for the formation of carbon-nitrogen bonds, and it has been extensively applied to the synthesis of N-aryl indoles. researchgate.net This methodology can also be adapted for the construction of the indole core itself through tandem processes. A one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction allows for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines. organic-chemistry.orgacs.org
This process typically employs a copper(I) salt, such as CuI, in combination with a suitable ligand and base. organic-chemistry.org The reaction is often carried out in a high-boiling polar solvent like DMSO at elevated temperatures. organic-chemistry.orgacs.org The versatility of this method allows for the assembly of a variety of substituted indoles, which can then be further functionalized to introduce the 2-acetate (B119210) side chain. The Ullmann coupling has been instrumental in the synthesis of complex natural products containing the bisindole motif. researchgate.net
Table 3: Optimization of Copper-Catalyzed Tandem Indole Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI | 1,10-phenanthroline | K2CO3 | DMF | 120 | Moderate |
| CuI | 1,10-phenanthroline | K2CO3 | DMA | 120 | Moderate |
| CuI | 1,10-phenanthroline | K2CO3 | DMSO | 120 | Moderate |
| CuI | Johnphos | KHCO3 | DMSO | 130 | Up to 88% |
Reaction of iodobenzene (B50100) and an enamine as model substrates. organic-chemistry.orgacs.org
Domino and Cascade Reaction Sequences
Domino and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules from simple precursors in a single pot. iupac.org These reactions minimize waste and purification steps, aligning with the principles of green chemistry. In the synthesis of indole derivatives, domino reactions can be designed to rapidly construct the indole core and introduce the desired functional groups.
One example is the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate through an aza-alkylation/intramolecular Michael cascade reaction. researchgate.net This process involves the reaction of (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate with 2-bromo-4′′-nitroacetophenone, which proceeds through a sequence of bond-forming events to construct the functionalized indoline (B122111) ring. researchgate.net A subsequent desulfonative dehydrogenation step yields the final indole product. researchgate.net
Domino reactions can also be initiated by enzymes, leading to highly enantioselective transformations. sciforum.net Furthermore, four-component domino reactions have been developed for the synthesis of complex indole-containing heterocyclic systems, demonstrating the power of this strategy in generating molecular diversity. figshare.com
Multi-Component Reaction Design for Complex Indole-2-acetate Structures
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the combination of three or more starting materials in a single reaction vessel to form a complex product that contains structural elements from all the reactants. nih.gov MCRs are highly convergent and atom-economical, making them attractive for the synthesis of libraries of compounds for drug discovery. rsc.org
Ethyl 2-indolylacetate itself can be a valuable component in MCRs. For example, a multicomponent reaction involving ethyl 2-indolylacetate, an aldehyde (such as benzaldehyde), and a dienophile (like N-methylmaleimide) can lead to the formation of complex carbazole (B46965) derivatives. arkat-usa.orgresearchgate.net In some cases, copper sulfate (B86663) has been used to catalyze Levy-type MCRs using 2-methylindole (B41428) as a surrogate for ethyl indole-2-acetate to generate indolo-2,3-quinodimethane intermediates for Diels-Alder reactions. nih.gov
The Ugi multicomponent reaction is another versatile platform that can be adapted for indole synthesis. rsc.org An innovative two-step process involving an Ugi MCR followed by an acid-induced cyclization allows for the de novo assembly of the indole core from simple and readily available starting materials. rsc.org
Green Chemistry and Sustainable Synthetic Innovations
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. ajrconline.org This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry. tandfonline.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods. ajrconline.orgnih.gov This is due to the efficient and uniform heating of the reaction mixture.
The synthesis of indole derivatives has greatly benefited from the application of microwave technology. tandfonline.comnih.gov For instance, an efficient and rapid synthesis of 1-acetyl-1H-indol-3-yl acetates has been developed via the microwave-assisted cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids. reading.ac.uk This reaction, when subjected to microwave irradiation for just one minute, provides the desired products in good yields. reading.ac.uk The use of microwave heating can also facilitate reactions under solvent-free conditions or in environmentally benign solvents such as water or ethanol, further enhancing the green credentials of the synthetic protocol. ajrconline.orgtandfonline.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Synthesis of 2,3-diphenylquinoxaline | 2 h (reflux) | 10 min | Significant |
| Synthesis of 2-methyl benzimidazole | 1 h (reflux) | 10 min | Significant |
| Synthesis of Benzoic acid from Benzanilide | Not specified | 10 min | Significant |
Data from general comparisons of traditional reactions under conventional and microwave heating. ajrconline.org
Solvent-Free and Catalyst-Free Reaction Conditions
The development of synthetic methods that eliminate the need for conventional organic solvents and catalysts is a primary goal of green chemistry. These approaches aim to reduce environmental impact, simplify purification processes, and lower costs. While a completely solvent-free and catalyst-free method for the synthesis of Ethyl 2-(1H-indol-2-yl)acetate is not yet widely established, significant progress has been made in reducing the reliance on harsh reagents and solvents for the synthesis of related indole derivatives.
Solvent-free reactions are often facilitated by alternative energy sources such as microwave or ultrasound irradiation. researchgate.netorganic-chemistry.org For instance, the Bischler indole synthesis can be performed under microwave-assisted, solvent-free conditions. organic-chemistry.org This method involves a solid-state reaction between anilines and phenacyl bromides, which, upon microwave irradiation for a very short duration, yields 2-arylindoles in good yields. organic-chemistry.org While this specific example does not produce the target ester, it demonstrates the principle of using microwave energy to drive indole synthesis without a solvent.
Similarly, ultrasound has been employed to promote the synthesis of various indole-appended heterocycles under solvent-free conditions. researchgate.net These sonochemical methods can accelerate reaction rates and lead to higher yields compared to conventional techniques. researchgate.net For example, ultrasound irradiation in the presence of sulfonic acid-functionalized ionic liquids has been used for the solvent-free synthesis of bis(indol-3-yl) derivatives. acs.org Although these methods often still require a catalyst, they represent a significant step towards more environmentally friendly synthetic protocols for the indole core structure. researchgate.netacs.org
Application of Ionic Liquids in Indole-2-acetate Synthesis
Ionic liquids (ILs) have emerged as promising "green" alternatives to volatile organic compounds (VOCs) in chemical synthesis, owing to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.netscielo.br They can function as both the solvent and catalyst, simplifying reaction systems and often enhancing reaction rates and yields.
An efficient procedure for the synthesis of indole-2-carboxylic acid esters, including ethyl 1H-indole-2-carboxylate, utilizes the ionic liquid 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH) under controlled microwave irradiation. researchgate.netscielo.br This method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.netscielo.br The combination of the ionic liquid and microwave heating provides a rapid and high-yielding pathway to the desired products. researchgate.net
For example, the reaction of 2-bromo benzaldehyde (B42025) with ethyl isocyanoacetate in [bmim]OH under microwave irradiation (100 W) at 50 °C produced ethyl 1H-indole-2-carboxylate in 91% yield in just 10 minutes. scielo.br This is a significant improvement over conventional heating, which gave a moderate yield after 8 hours. scielo.br The methodology offers several advantages, including high product yields, short reaction times, mild conditions, and a simple workup procedure. researchgate.netscielo.br The versatility of this approach has been demonstrated with a variety of substituted 2-halo aryl aldehydes and ketones, consistently providing excellent yields. researchgate.net
| Entry | Aryl Halide Substrate | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Bromobenzaldehyde | Ethyl 1H-indole-2-carboxylate | 10 | 91 |
| 2 | 2-Bromo-5-methoxybenzaldehyde | Ethyl 5-methoxy-1H-indole-2-carboxylate | 10 | 92 |
| 3 | 2-Bromo-5-chlorobenzaldehyde | Ethyl 5-chloro-1H-indole-2-carboxylate | 10 | 94 |
| 4 | 2-Bromo-5-nitrobenzaldehyde | Ethyl 5-nitro-1H-indole-2-carboxylate | 10 | 95 |
| 5 | 2-Bromo-3-methylbenzaldehyde | Ethyl 3-methyl-1H-indole-2-carboxylate | 10 | 89 |
| 6 | 1-Bromo-2-naphthaldehyde | Ethyl 3H-benzo[g]indole-2-carboxylate | 10 | 87 |
| 7 | 2'-Bromoacetophenone | Ethyl 3-phenyl-1H-indole-2-carboxylate | 10 | 88 |
Chemoenzymatic and Biocatalytic Approaches to Indole-2-acetate Esters
Chemoenzymatic and biocatalytic methods are gaining traction in organic synthesis due to the high selectivity (chemo-, regio-, and stereo-) and mild operating conditions offered by enzymes. nih.gov While direct biocatalytic routes for the synthesis of Ethyl 2-(1H-indol-2-yl)acetate are still emerging, research into enzymatic modifications of the indole nucleus showcases the potential of this approach.
Flavin-dependent monooxygenases (FDMOs), for example, are a class of enzymes capable of catalyzing the oxidation of indole substrates. nih.gov These enzymes can perform hydroxylations at the C2 or C3 position of the indole ring, introducing functionality that can be further elaborated. nih.gov A curated library of FDMOs, including a previously uncharacterized enzyme named Champase, has been shown to stereoselectively oxidize a variety of substituted 2-arylindoles to their corresponding 3-hydroxyindolenines. nih.gov Such enzymatic transformations provide access to valuable chiral building blocks that are challenging to synthesize using traditional chemical methods. nih.gov
Another innovative approach involves multi-enzyme coupled biotransformations. A three-enzyme system has been developed to produce structurally diverse indole-containing acyloins, which are valuable synthetic intermediates. nih.gov This system uses an engineered tryptophan synthase, an L-amino acid oxidase, and a thiamine-diphosphate (ThDP)-dependent enzyme to convert various indole derivatives into the corresponding acyloins. nih.gov These examples highlight the power of enzymes to perform complex transformations on the indole scaffold with high precision. Although not yet applied to the direct synthesis of indole-2-acetate esters, these biocatalytic strategies represent a frontier in the synthesis of functionalized indoles, promising more sustainable and efficient routes in the future.
Mechanistic Investigations of Reactions Involving Ethyl 2 1h Indol 2 Yl Acetate
Elucidation of Indole (B1671886) Annulation Reaction Pathways
The synthesis of the indole nucleus, a core structure in many natural products and pharmaceuticals, can be achieved through various annulation strategies. When involving ethyl 2-(1H-indol-2-yl)acetate, mechanistic studies have shed light on the intricate pathways leading to the formation of this important scaffold.
One prominent method involves the palladium-catalyzed annulation of anilines with bromoalkynes, which yields 2-phenylindoles with high regioselectivity. organic-chemistry.org Preliminary mechanistic investigations suggest a pathway initiated by the anti-nucleophilic addition of anilines to the bromoalkynes. This is followed by a sequence of C-H functionalization steps to construct the indole ring. organic-chemistry.org
Another approach utilizes a rhodium-catalyzed cascade annulation. In a study involving triazene-directed C-H activation, it was found that the reaction of a triazenylbenzene with diphenylacetylene (B1204595) in the presence of a rhodium catalyst and a copper oxidant efficiently produced an indole derivative. pkusz.edu.cn A key finding from this study was the identification of the free NH indole as an intermediate in the cascade reaction, confirming its role in the annulation pathway. pkusz.edu.cn The solvent was also observed to have a significant effect on the reaction yield, with a mixture of methanol (B129727) and t-amyl alcohol proving to be optimal. pkusz.edu.cn
Furthermore, indium-catalyzed cyclization of 2-ethynylanilines provides a route to polyfunctionalized indoles. The reaction outcome is dependent on the substituent on the terminal alkyne. Substrates with an alkyl or aryl group at this position yield indole derivatives, while those with a trimethylsilyl (B98337) group or no substituent undergo intermolecular dimerization to form quinolines. organic-chemistry.org
A hypothetical mechanism for the formation of a cyclopenta[b]indole (B15071945) derivative from the reaction of 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate (B1235776) in the presence of indium(III) chloride has been proposed. acs.org This pathway is thought to begin with the InCl₃-catalyzed 3-substitution of the indole via nucleophilic addition to the carbonyl group of ethyl acetoacetate, followed by elimination. The resulting intermediate then acts as an electrophile for a subsequent nucleophilic attack by the enolate of another ethyl acetoacetate molecule. The final cyclopenta[b]indole product is formed through intramolecular nucleophilic addition and a series of tandem elimination reactions. acs.org
The following table summarizes the catalysts and proposed intermediates in various indole annulation reactions.
| Reaction Type | Catalyst | Key Intermediate(s) | Ref |
| Palladium-catalyzed annulation | Palladium | anti-nucleophilic addition product | organic-chemistry.org |
| Rhodium-catalyzed cascade annulation | Rhodium/Copper oxidant | Free NH indole | pkusz.edu.cn |
| Indium-catalyzed cyclization | Indium(III) chloride | 3-substituted indole, enolate | acs.org |
Detailed Analysis of C-H Activation and Functionalization Mechanisms
The direct functionalization of the indole core via C-H activation represents a highly atom-economical approach to synthesizing derivatives of ethyl 2-(1H-indol-2-yl)acetate. Mechanistic studies have been crucial in understanding and optimizing these transformations.
A significant advancement in this area is the palladium-catalyzed regioselective C-H activation for the one-step synthesis of various substituted ethyl 2-(1H-indol-2-yl)acetates. longdom.orgresearchgate.net A plausible mechanism for this reaction, based on the Catellani reaction, involves a norbornene-mediated cascade C-H activation process. longdom.org This proposed pathway includes several key steps: N1-position direct palladation, syn-aminopalladation of norbornene, irreversible palladacycle formation leading to C2-position ortho-C-H palladation, and oxidative addition with an alkyl halide to generate a palladium(IV) species. longdom.org
The choice of catalyst and directing group plays a pivotal role in the efficiency and selectivity of C-H activation. For instance, a novel Pd(II)-catalyzed C-H activation/aza-Wacker cascade sequence has been developed for indoles bearing an N-tethered alkene and an N-acyl mesylamide group, which serves as both a directing group and a C-N bond precursor. bris.ac.uk Mechanistic probes suggest an oxidative Heck/aza-Wacker mechanism that commences with amide deprotonation. bris.ac.uk
The mechanism of C-H activation can also vary depending on the metal and its oxidation state. High-valent late transition metals like Pd(II) often react through electrophilic pathways such as concerted metalation-deprotonation (CMD). rsc.org In contrast, low-valent, electron-rich metals can undergo oxidative addition into C-H bonds. rsc.org In some Ir-based catalytic systems for C-H borylation, the C-H activation step is thought to proceed via σ-bond metathesis. rsc.org
Furthermore, rhodaelectro-catalysis has been employed for the double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. acs.org Mechanistic studies, including deuterium (B1214612) labeling experiments, indicate that the C3-H activation is a reversible step. acs.org A proposed mechanism involves the initial formation of a catalytically active rhodium species, followed by carboxyl-assisted C3-H activation to form a five-membered rhoda(III)cycle. This intermediate then undergoes a sequence of alkene coordination, migratory insertion, β-H elimination, and reductive elimination. acs.org
The following table provides a comparative overview of different C-H activation mechanisms involving indole derivatives.
| Catalyst System | Proposed Mechanism | Key Features | Ref |
| Pd(II)/Norbornene | Catellani-type cascade | N1-palladation, ortho-C-H palladation | longdom.org |
| Pd(II)/N-acyl mesylamide | Oxidative Heck/aza-Wacker | Amide deprotonation initiation | bris.ac.uk |
| Rhodium/Electrochemical | Double Dehydrogenative Heck | Reversible C3-H activation, rhoda(III)cycle intermediate | acs.org |
Electrophilic and Nucleophilic Transformation Mechanisms at the Indole Core and Ester Moiety
The indole nucleus and the ester group of ethyl 2-(1H-indol-2-yl)acetate are susceptible to both electrophilic and nucleophilic attacks, leading to a diverse range of functionalized products.
Electrophilic Transformations:
The indole ring is electron-rich and readily undergoes electrophilic substitution. The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group onto the indole ring. In the case of ethyl indole-2-carboxylate (B1230498), this reaction proceeds through the formation of a Vilsmeier reagent, which then reacts with the indole to yield the formyl derivative. mdpi.com
Nucleophilic Transformations:
The ester moiety of ethyl 2-(1H-indol-2-yl)acetate is a key site for nucleophilic transformations. Basic hydrolysis, using reagents like sodium hydroxide (B78521) or potassium hydroxide, results in the formation of the corresponding carboxylate salt. This hydrolysis is an important route to obtaining 2-(1H-indol-2-yl)acetic acids. longdom.orglongdom.org
Transesterification, the conversion of one ester to another, can be achieved under either acidic or basic conditions. masterorganicchemistry.com Under basic conditions, the mechanism involves a two-step addition-elimination process initiated by the nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com Acid-catalyzed transesterification follows a more complex pathway involving protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED). masterorganicchemistry.com The use of sodium methoxide (B1231860) in methanol with ethyl indol-2-carboxylate has been shown to result in transesterification. mdpi.com
Furthermore, the palladium-catalyzed reaction of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles has been investigated. univaq.it This reaction can lead to coupling at the C1' position, but an unprecedented attack at the C3 position of a plausible η3-indolyl-palladium intermediate has also been observed. The selectivity between C1' and C3 attack appears to be dependent on the nature of the protecting group and the ligand used. univaq.it
The following table summarizes the conditions and outcomes of various electrophilic and nucleophilic transformations.
| Transformation | Reagents | Moiety Attacked | Product | Ref |
| Vilsmeier-Haack | Vilsmeier reagent | Indole core | Formyl indole derivative | mdpi.com |
| Basic Hydrolysis | NaOH or KOH | Ester | Carboxylate salt | |
| Transesterification | NaOMe in Methanol | Ester | Methyl ester | mdpi.com |
| Palladium-catalyzed coupling | Soft carbon pronucleophiles | C1' or C3 of intermediate | Functionalized indole | univaq.it |
Studies on Ester Hydrolysis and Transesterification Kinetics
The kinetics of ester hydrolysis and transesterification of ethyl 2-(1H-indol-2-yl)acetate and related esters have been investigated to understand the influence of various factors on reaction rates.
Ester Hydrolysis:
Kinetic studies on the acid hydrolysis of ethyl acetate (B1210297) in mixed solvent systems, such as dioxane-water and acetone-water mixtures, have been conducted. ias.ac.in These studies have shown that the reaction rate is influenced by the solvent composition. ias.ac.in The hydrolysis of ethyl 2-(1H-indol-2-yl)acetates is a crucial step in the synthesis of 2-(1H-indol-2-yl)acetic acids. longdom.orglongdom.org
The alkaline hydrolysis of dicarboxylic esters has also been studied in dioxane-water and acetone-water systems. ias.ac.in The results from these studies are consistent with an ion-dipole process for both the first and second stages of hydrolysis. It was observed that as the distance between the carbethoxy groups increases, the ratio of the two rate constants approaches a limiting value that is not significantly affected by specific solvent influences for a given solvent composition range. ias.ac.in
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Base-catalyzed transesterification: The mechanism involves a two-step addition-elimination sequence. The rate of this reaction is dependent on the concentration of the alkoxide base. masterorganicchemistry.com
Acid-catalyzed transesterification: This process follows a multi-step mechanism (PADPED). The reaction is typically performed using the alcohol nucleophile as the solvent to drive the equilibrium towards the desired product. masterorganicchemistry.com
In the context of ethyl indol-2-carboxylate, it has been observed that using sodium methoxide in methanol leads to transesterification rather than N-alkylation. mdpi.com
The following table presents a summary of the kinetic aspects of ester hydrolysis and transesterification.
| Reaction | Catalyst | Solvent System | Key Kinetic Findings | Ref |
| Acid Hydrolysis | Acid | Dioxane-water, Acetone-water | Reaction rate varies with solvent composition. | ias.ac.in |
| Alkaline Hydrolysis | Base | Dioxane-water, Acetone-water | Ion-dipole mechanism; rate constant ratio approaches a limit with increasing chain length. | ias.ac.in |
| Transesterification | Acid or Base | Alcohol corresponding to nucleophile | Base-catalyzed: two-step addition-elimination. Acid-catalyzed: PADPED mechanism. | masterorganicchemistry.com |
Radical Pathways and Single Electron Transfer (SET) Mechanisms in Indole-2-acetate Chemistry
Radical pathways and single-electron transfer (SET) mechanisms have emerged as powerful tools for the synthesis and functionalization of indoles, including those related to ethyl 2-(1H-indol-2-yl)acetate.
A direct intermolecular oxidative radical alkylation of indole using xanthate-mediated radical conditions has been shown to afford 2-(1H-indol-2-yl)acetate. longdom.org However, the radical nature of this approach may limit its broader synthetic applications. longdom.org
Visible light-promoted indole synthesis via radical intramolecular cyclization of enamines has been developed. acs.org Mechanistic investigations suggest that the reaction is initiated by the generation of a superoxide (B77818) radical anion (O₂˙⁻) through a single electron transfer from the photosensitizer to molecular oxygen. This superoxide radical then oxidizes the enamine to a radical intermediate, which undergoes cyclization to form the indole. acs.org The involvement of radicals in this process was confirmed by the inhibition of the reaction in the presence of a radical scavenger like TEMPO. acs.org
Photoredox catalysis has also been employed for the dearomative (3+2) cycloaddition between indoles and vinyldiazo species. nih.gov The proposed mechanism involves the oxidation of the indole by an excited-state chromium photocatalyst to generate an indole radical cation. This is followed by nucleophilic attack of the vinyldiazo species at the C3 position of the indole radical cation to initiate the cycloaddition. nih.gov
Furthermore, the combination of frustrated Lewis pairs (FLPs) and photoinduction has been utilized to facilitate SET processes. In the sulfenylation of 2-phenyl indoles, a photoinduced single-electron transfer from the indole to the borane (B79455) component of the FLP generates an indole radical cation and a borane radical anion. acs.org This SET process is crucial for the subsequent steps of the reaction. acs.org
The following table summarizes different radical and SET-based reactions involving indoles.
| Reaction Type | Initiation Method | Key Intermediate | Key Mechanistic Feature | Ref |
| Oxidative Radical Alkylation | Xanthate-mediated | Alkyl radical | Direct C-H functionalization | longdom.org |
| Intramolecular Cyclization | Visible light/Photosensitizer | Superoxide radical anion, enamine radical | SET from photosensitizer to oxygen | acs.org |
| Dearomative (3+2) Cycloaddition | Visible light/Photocatalyst | Indole radical cation | Oxidation of indole by excited photocatalyst | nih.gov |
| Sulfenylation with FLPs | Photoinduced | Indole radical cation, borane radical anion | SET from indole to borane | acs.org |
Redox Chemistry of Indole-2-carboxylate Systems: Electrochemical Studies
The redox behavior of indole derivatives, including indole-2-carboxylic acid, has been investigated using various electrochemical techniques. These studies provide valuable insights into the oxidation and reduction mechanisms of these compounds.
The electrochemical oxidation of indole-2-carboxylic acid has been studied at a pyrolytic graphite (B72142) electrode in phosphate-containing electrolytes over a range of pH values. researchgate.net The oxidation process is complex and leads to the formation of several products, including 2,4-, 2,6-, and 2,7-dioxindoles, as well as C-O-C and C-C linked dimers. researchgate.net The kinetics of the decay of a UV-absorbing intermediate generated during electrooxidation were found to follow a pseudo-first-order reaction. researchgate.net A detailed redox mechanism has been proposed to account for the formation of these various products in a neutral aqueous medium. researchgate.net
Electrochemical methods have also been utilized to drive synthetic transformations. A metal-free electrochemical intramolecular C(sp²)-H amination using iodine as a mediator allows for the switchable synthesis of indoline (B122111) and indole derivatives from 2-vinyl anilines. organic-chemistry.org Additionally, an electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles through the dehydrogenative cyclization of 2-vinylanilides has been developed, which avoids the need for external chemical oxidants. organic-chemistry.org
The redox properties of indole derivatives are also relevant in the context of corrosion inhibition. Indole-2-carboxylic acid has been shown to be an effective corrosion inhibitor for aluminum alloys in alkaline solutions. mdpi.com Electrochemical tests, including open circuit potential (OCP), electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP), have been used to evaluate its performance. mdpi.commdpi.com The inhibition is attributed to the adsorption of the indole derivative on the metal surface, forming a protective barrier. mdpi.com
Furthermore, rhodaelectro-catalysis has been successfully applied to the synthesis of pyrano[3,4-b]indol-1(9H)-ones via a double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. acs.org This method combines transition metal catalysis with electrochemistry to achieve acceptorless dehydrogenative coupling. acs.org
The following table highlights key findings from electrochemical studies on indole-2-carboxylate systems.
| Study Focus | Electrochemical Technique(s) | Key Findings | Ref |
| Oxidation of Indole-2-carboxylic acid | Voltammetry, Controlled potential electrolysis | Formation of dioxindoles and dimers; pseudo-first-order decay of intermediate. | researchgate.net |
| Synthetic Applications | Electrocatalysis | Switchable synthesis of indoles/indolines; oxidant-free dehydrogenative cyclization. | organic-chemistry.org |
| Corrosion Inhibition | OCP, EIS, PDP | Indole-2-carboxylic acid acts as an efficient corrosion inhibitor for aluminum alloys. | mdpi.commdpi.com |
| Rhodaelectro-catalysis | Constant current electrolysis | Acceptorless double dehydrogenative Heck reaction. | acs.org |
Derivatization Strategies and Structural Modification Research
Regioselective Functionalization of the Indole (B1671886) Nitrogen (N-alkylation, N-acylation)
The nitrogen atom of the indole ring in ethyl-2-indoloyl-acetate is a primary site for functionalization. Protecting this nitrogen or introducing specific substituents can profoundly influence the molecule's electronic properties and steric profile, making N-alkylation and N-acylation fundamental strategies in its derivatization.
Research has demonstrated successful and regioselective alkylation at the indole nitrogen using a straightforward approach involving aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972). This method is notable for its control over the final product; by modulating the amount of KOH and the reaction conditions, one can selectively synthesize either the N-alkylated ester or proceed directly to the corresponding N-alkylated carboxylic acid without isolating the ester intermediate. nih.govmdpi.com For instance, the reaction of ethyl indol-2-carboxylate with reagents like allyl bromide and benzyl (B1604629) bromide in the presence of aqueous KOH efficiently yields the corresponding N-substituted esters. mdpi.com
The choice of base and solvent is critical to avoid undesired side reactions. The use of sodium methoxide (B1231860) in methanol (B129727), for example, was found to favor transesterification over the intended N-alkylation. nih.gov In contrast, aqueous KOH in acetone provides a reliable method for achieving high yields of N-alkylated products. nih.gov
N-acylation offers another route to functionalize the indole nitrogen. While specific studies on this compound are not extensively detailed, general methodologies for the chemoselective N-acylation of indoles are well-established. Thioesters, for instance, have been employed as stable and effective acyl sources for this transformation.
Table 1: N-Alkylation of this compound Data derived from research on the alkylation of ethyl indol-2-carboxylate.
| Alkylating Agent | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Allyl Bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.com |
| Benzyl Bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |
| Amyl Bromide | aq. KOH / Acetone | Ethyl 1-pentyl-1H-indole-2-carboxylate | - | mdpi.com |
Substitution and Annulation Reactions on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. organic-chemistry.org The specific positions of substitution are dictated by the electronic effects of the existing substituents, primarily the electron-withdrawing ester group at the C2 position.
Halogenation is a key transformation for introducing functional handles onto the indole scaffold. For this compound, where the C2 position is substituted, the most electron-rich and sterically accessible position for electrophilic attack is the C3 position of the pyrrole (B145914) ring.
Direct bromination of ethyl indole-2-carboxylate (B1230498) derivatives can be effectively carried out using standard brominating agents such as N-bromosuccinimide (NBS) or elemental bromine, typically in a solvent like dichloromethane. While detailed mechanistic studies for this specific substrate are limited, the reaction proceeds according to the general principles of electrophilic halogenation of indoles. The reaction involves the attack of the electron-rich C3 position on the electrophilic bromine source, leading to the formation of ethyl 3-bromo-1H-indole-2-carboxylate. NBS is often preferred as it provides a mild and controlled source of bromine, minimizing side reactions. masterorganicchemistry.com
Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. nih.gov This reaction typically employs a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. mdpi.com
In the case of ethyl indole-2-carboxylate, the regioselectivity of nitration is directed by the deactivating nature of the ester group at C2. Research has shown that the nitration of ethyl indole-2-carboxylate leads to substitution on the benzene (B151609) portion of the ring system, specifically at the C4 position. This results in the formation of ethyl 4-nitroindole-2-carboxylate. This outcome highlights the nuanced reactivity of the indole scaffold, where reaction conditions and substrate electronics can direct substitution to the carbocyclic ring over the more traditionally reactive pyrrole ring.
Table 2: Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C3 | Ethyl 3-bromo-1H-indole-2-carboxylate | |
| Nitration | HNO₃ / H₂SO₄ | C4 | Ethyl 4-nitroindole-2-carboxylate |
The indole-2-carboxylate framework serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the construction of a new ring onto the existing indole scaffold, are a powerful strategy for generating novel chemical entities.
Notably, indole-2-carboxylate derivatives have been identified as key building blocks in the design and synthesis of compounds based on the structure of Pyrroloquinoline quinone (PQQ), a redox cofactor with a complex, fused-ring system. This suggests that the this compound scaffold is a suitable starting point for constructing pyrroloquinoline-type structures.
Other annulation strategies have been successfully applied to indole-2-carboxylate derivatives. For example, the reaction of methyl indole-2-carboxylates with arynes has been shown to proceed via a [3+2] annulation, yielding a novel indole-indolone fused system. Furthermore, derivatives such as ethyl 3-formyl-indole-2-carboxylates can be cyclized to form pyridazino[4,5-b]indol-4(5H)-ones, demonstrating the versatility of this scaffold in constructing polycyclic heteroaromatics.
Transformations of the Ester Group for Diverse Functionalization
The ethyl ester group at the C2 position is not merely a directing group but also a versatile functional handle that can be readily transformed into other functionalities, significantly expanding the synthetic utility of the parent molecule.
One of the most common and useful transformations of the ester group is its conversion to a hydrazide. Hydrazinolysis of this compound is efficiently achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent, such as ethanol. nih.gov This reaction proceeds in high yield to form indol-2-carbohydrazide. nih.gov This hydrazide is a valuable intermediate that can be further reacted with aldehydes and ketones to form hydrazones, or used in heterocyclization reactions to build new ring systems like thiazoles. nih.gov
The ester can also be converted into a wide range of amides through reaction with primary or secondary amines. This amidation can be catalyzed by various methods. One approach involves the use of catalytic acetic acid with the amine, which facilitates the N-acylation using the ester as the acyl source. This transformation provides a direct route to a diverse library of indole-2-carboxamides, which are prevalent motifs in pharmacologically active compounds.
Synthesis of Complex Heterocyclic Systems Incorporating the Indole-2-acetate Moiety
The indole-2-acetate scaffold is a valuable building block for the construction of more complex, fused heterocyclic systems. These larger ring systems often exhibit interesting biological activities and are targets in medicinal chemistry research. Various synthetic strategies have been developed to annulate additional rings onto the indole core, utilizing the reactivity of both the indole nucleus and the side chain.
One prominent strategy involves the conversion of the ethyl ester to a more reactive intermediate, such as a carbohydrazide (B1668358). Hydrazinolysis of ethyl indol-2-carboxylate with hydrazine hydrate yields indol-2-carbohydrazide. This intermediate can then be reacted with various electrophiles to construct new heterocyclic rings. For instance, reaction with phenacyl bromides can lead to the formation of thiazole (B1198619) rings attached to the indole-2-carbonyl moiety nih.govmdpi.comresearchgate.net.
Another approach focuses on building new rings that fuse to the indole core itself. For example, pyridazino[4,5-b]indole derivatives can be synthesized from ethyl indole-2-carboxylates. This often involves a Vilsmeier-Haack formylation at the C3 position of the indole, followed by cyclization with hydrazine or its derivatives to form the fused pyridazinone ring researchgate.netresearchgate.nettubitak.gov.tr. These fused systems are of interest due to their structural analogy to β-carboline alkaloids and their potential as bioactive molecules tubitak.gov.tr.
Furthermore, the synthesis of pyrazino[1,2-a]indoles represents another avenue for creating complex heterocyclic systems. While various methods exist for the construction of this ring system, many rely on the cyclization of an N-substituted indole bearing a reactive group at the C2 position nih.govnih.govencyclopedia.pubresearchgate.net. Derivatives of this compound can be elaborated to install the necessary functionalities for such intramolecular cyclizations, leading to the formation of the fused pyrazine (B50134) ring.
Table 2: Examples of Complex Heterocyclic Systems Synthesized from this compound Derivatives
| Heterocyclic System | Key Intermediate | Key Reaction | Reference |
| Thiazolyl-indoles | Indol-2-carbohydrazide | Hantzsch-type thiazole synthesis | nih.govmdpi.comresearchgate.net |
| Pyridazino[4,5-b]indoles | Ethyl 3-formyl-1H-indole-2-carboxylate | Cyclocondensation with hydrazine | researchgate.netresearchgate.nettubitak.gov.tr |
| Pyrazino[1,2-a]indoles | N-substituted C2-functionalized indoles | Intramolecular cyclization | nih.govnih.govencyclopedia.pubresearchgate.net |
Exploration of Oligomeric and Polymeric Indole-2-acetate Constructs
The development of oligomeric and polymeric materials derived from natural or biologically active scaffolds is a growing area of research, with applications in materials science and biomedicine. While the direct polymerization of this compound is not widely reported, the inherent reactivity of the indole nucleus suggests possibilities for the formation of such higher-order structures.
Polyindoles, as a class of conducting polymers, are typically synthesized through the oxidative polymerization of the indole monomer itself, either chemically or electrochemically nih.gov. This process involves the coupling of indole units, often through the 2 and 3 positions of the pyrrole ring tandfonline.com. In principle, indole-2-acetate derivatives could be incorporated into such polymeric chains, although the presence of the acetate (B1210297) group might influence the polymerization process and the properties of the resulting material. Research on polyindole composites, such as those with poly(vinyl acetate), has been conducted to create materials with enhanced thermal stability and tunable conductivity tandfonline.comtandfonline.comresearchgate.net.
The formation of discrete oligomers from indole derivatives has also been explored. For example, the reaction of indoles with thiols can lead to the formation of biindole structures, representing a form of dimerization or limited oligomerization nih.gov. Such reactions highlight the potential for controlled coupling of indole-2-acetate units to form well-defined oligomers. The functional groups of the indole-2-acetate moiety, including the N-H proton and the ester group, could be further utilized to link monomeric units into larger assemblies.
While specific research on oligomeric and polymeric indole-2-acetate constructs is still an emerging field, the foundational chemistry of indole polymerization and the synthetic versatility of the indole-2-acetate structure provide a basis for future exploration in this area.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment, Conformational Analysis, and Mechanistic Probes (e.g., NOESY, COSY)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl-2-indoloyl-acetate in solution. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each atom.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), a singlet for the methylene bridge connecting the indole (B1671886) ring to the ester, signals for the aromatic protons on the indole ring, and a broad singlet for the N-H proton. A certificate of analysis for Ethyl 2-(1H-indol-2-yl)acetate confirms its structure is consistent with its ¹H NMR spectrum leyan.com.
The ¹³C NMR spectrum provides complementary information, showing resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene bridge carbon, and the eight distinct carbons of the indole nucleus nih.gov.
Two-dimensional (2D) NMR techniques are employed for more complex assignments and conformational analysis nih.gov.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, this would primarily show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also map the couplings between the aromatic protons on the benzene (B151609) portion of the indole ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. A NOESY spectrum could, for instance, show correlations between the methylene bridge protons and the proton at the 3-position of the indole ring nih.gov.
These advanced NMR methods, when used in combination, allow for the unequivocal assignment of all proton and carbon signals and provide a detailed picture of the molecule's structure in solution nih.gov.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |
|---|---|---|---|---|
| Indole N-H | ¹H | ~8.1-8.5 | broad singlet | - |
| Indole Ar-H | ¹H | ~7.0-7.6 | multiplet | Ar-H |
| Indole H-3 | ¹H | ~6.3 | singlet/triplet | - |
| -O-CH₂-CH₃ | ¹H | ~4.2 | quartet | J ≈ 7.1 Hz |
| -CH₂-COO- | ¹H | ~3.8 | singlet | - |
| -O-CH₂-CH₃ | ¹H | ~1.3 | triplet | J ≈ 7.1 Hz |
| C=O | ¹³C | ~171 | - | - |
| Indole C (aromatic) | ¹³C | ~110-138 | - | - |
| -O-CH₂-CH₃ | ¹³C | ~61 | - | - |
| -CH₂-COO- | ¹³C | ~35 | - | - |
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For this compound (C₁₂H₁₃NO₂), the calculated exact mass is 203.094629 amu nih.gov. An HRMS experiment would be expected to yield a measured mass that corresponds to this value within a very small margin of error (typically <5 ppm), thus confirming the elemental composition researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. A GC-MS spectrum of this compound is available in the SpectraBase database nih.gov. The mass spectrum shows a molecular ion peak [M]⁺ at m/z = 203, corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic of both the ethyl ester and indole moieties. Key fragmentation pathways for indole derivatives often involve the stable indole core scirp.org. For an ethyl ester, common fragmentations include the loss of an ethoxy radical (-•OCH₂CH₃, 45 amu) or ethylene (B1197577) (C₂H₄, 28 amu) through McLafferty rearrangement scirp.orgdocbrown.info. A prominent peak in the spectrum is often the acylium ion [CH₃CO]⁺ at m/z 43, which is the base peak for simple ethyl acetate (B1210297) docbrown.info. For this compound, the most characteristic fragmentation involves the cleavage of the side chain, leading to the formation of the stable indolyl-methyl cation (m/z 130).
Table 2: Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 203 | [M]⁺ | [C₁₂H₁₃NO₂]⁺ | Molecular Ion |
| 130 | [C₉H₈N]⁺ | [Indolyl-CH₂]⁺ | Loss of •COOEt, often the base peak |
| 103 | [C₈H₇]⁺ | [Indolyl-CH₂ - HCN]⁺ | Loss of HCN from the m/z 130 fragment scirp.org |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interaction Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
The IR spectrum provides a molecular fingerprint of the compound. Key absorption bands are expected for the N-H group of the indole, the C=O group of the ester, and the C-O bonds, as well as aromatic vibrations.
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ is characteristic of the indole N-H stretching vibration beilstein-journals.org.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and ethyl groups appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is indicative of the carbonyl (ester) stretching vibration nist.govmdpi.com.
C-O Stretches: Strong bands corresponding to the C-O stretching of the ester group are typically found in the 1100-1300 cm⁻¹ region.
Aromatic C=C Bending: Vibrations from the indole ring typically appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, the symmetric, non-polar vibrations of the aromatic ring system are often strong in the Raman spectrum, whereas the polar C=O stretch is typically weaker than in the IR spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3350 | Medium, Sharp | N-H Stretch | Indole N-H beilstein-journals.org |
| ~3100-3000 | Medium | C-H Stretch | Aromatic |
| ~2980-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1730 | Strong, Sharp | C=O Stretch | Ester Carbonyl mdpi.com |
| ~1600, 1450 | Medium-Weak | C=C Bending | Aromatic Ring |
X-ray Crystallography for Precise Solid-State Molecular Structure Determination and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly available, data from closely related analogs, such as Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, provides valuable insight into the likely molecular conformation and intermolecular interactions core.ac.uk.
In the structure of this analog, the indole ring system is essentially planar. The analysis reveals key torsion angles that define the orientation of the ethyl acetate side chain relative to the indole core. A crucial aspect of the solid-state structure is the pattern of intermolecular interactions, which dictates the crystal packing. In the analog, molecules are linked into chains by N—H···O hydrogen bonds, where the indole N-H donor interacts with a carbonyl oxygen acceptor of an adjacent molecule. These chains are further linked by weaker C—H···O and C—H···π interactions, forming a two-dimensional network core.ac.uk. It is highly probable that this compound would exhibit similar N—H···O hydrogen bonding, forming centrosymmetric dimers or chains in the solid state.
Table 4: Illustrative Crystallographic Data from an Analog, Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate core.ac.uk
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₇NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8117 (5) |
| b (Å) | 17.1953 (12) |
| c (Å) | 9.9003 (7) |
| β (°) | 106.756 (1) |
| V (ų) | 1273.39 (15) |
| Z | 4 |
Chromatographic Techniques (HPLC, GC) for Reaction Monitoring, Purity Assessment, and Separation Research
Chromatographic techniques are fundamental for separating this compound from reaction mixtures, assessing its purity, and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. A certificate of analysis for a commercial sample of Ethyl 2-(1H-indol-2-yl)acetate reports a purity of 99.15% as determined by HPLC, demonstrating its utility for quality control leyan.com. A typical method would involve reversed-phase chromatography on a C8 or C18 column. The mobile phase would likely consist of a mixture of acetonitrile and water or methanol (B129727) and water, possibly with a small amount of acid (like formic or acetic acid) to ensure good peak shape. Detection is commonly performed using a UV detector, as the indole ring is a strong chromophore. Wavelengths around 220 nm or 280 nm are generally effective for detecting indole-containing compounds ekb.eg.
Gas Chromatography (GC) is also suitable for the analysis of this compound due to its volatility. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both quantitative analysis and impurity profiling. The availability of a GC-MS spectrum confirms the compound's suitability for this technique nih.gov. The choice of column would typically be a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
Both HPLC and GC are invaluable for monitoring the progress of reactions that synthesize or consume this compound, allowing for the optimization of reaction conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the indole chromophore, as the ethyl acetate portion does not absorb significantly in this region sielc.com.
The indole ring system typically exhibits two or three distinct absorption bands corresponding to π→π* transitions. These are generally observed around:
210-225 nm: A strong absorption band (the B-band).
260-270 nm: A band with fine structure (the Lₐ-band).
280-290 nm: Another band with fine structure (the Lₑ-band).
The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the nature of substituents on the indole ring. UV-Vis spectroscopy is a simple and rapid method for confirming the presence of the indole nucleus and can be used for quantitative analysis via the Beer-Lambert law. It is also a valuable tool for studying reaction kinetics, for instance, by monitoring the appearance or disappearance of the characteristic indole absorbance over time.
Electrochemical Studies for Redox Potentials and Electron Transfer Processes
Electrochemical studies, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. The indole nucleus is known to be electrochemically active and can undergo oxidation at a suitable potential.
By using techniques like CV, one could determine the oxidation potential of this compound. This potential provides information about the ease of removing an electron from the molecule and can be correlated with its highest occupied molecular orbital (HOMO) energy. Such studies are relevant for understanding its potential role in electron transfer reactions and for evaluating its antioxidant capabilities, as the oxidation potential is a key measure of a compound's ability to act as a reducing agent.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (Density Functional Theory, ab initio methods) for Electronic Structure, Stability, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to investigating the electronic structure and predicting the properties of Ethyl-2-indoloyl-acetate. Density Functional Theory (DFT), particularly using the B3LYP functional with a 6-311++G(d,p) basis set, has been effectively employed to determine the optimized molecular geometry in the ground state. ijrar.org
Electronic Structure and Stability: These calculations reveal key details about the molecule's geometry. For the closely related Ethyl indole-2-carboxylate (B1230498), DFT studies have determined specific bond lengths and angles. ijrar.org For instance, the C10-O11 bond length is calculated to be approximately 1.216 Å, confirming its double bond character. ijrar.org The C2-C10 bond is found to be longer (1.465 Å), influenced by the electron-withdrawing nature of the carboxylic group. ijrar.org The bond angles around the C2 atom sum to 360.0°, indicating sp2 hybridization. ijrar.org Such detailed geometric parameters are crucial for understanding the molecule's stability and steric interactions.
Spectroscopic Property Prediction: Theoretical calculations are also used to predict vibrational spectra (FT-IR and FT-Raman), which can then be compared with experimental data for validation. For Ethyl indole-2-carboxylate, theoretical calculations have identified the C-H stretching modes of the phenyl ring between 3051 and 3070 cm⁻¹ in the FT-IR spectrum and at 3060 cm⁻¹ in the FT-Raman spectrum, which aligns well with experimental values. ijrar.org The C-H group in the pyrrole (B145914) ring (C3-H16) shows a calculated frequency of 3128 cm⁻¹, corresponding closely to the experimental value of 3126 cm⁻¹. ijrar.org
Table 1: Selected Optimized Geometrical Parameters for Ethyl Indole-2-Carboxylate calculated by DFT/B3LYP/6-311++G(d,p)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C10-O11 | 1.216 Å |
| Bond Length | C2-C10 | 1.465 Å |
| Bond Length | C4-C9 | 1.426 Å |
| Bond Length | C-H (phenyl) | 1.078-1.084 Å |
| Bond Angle | N1-C2-C3 | 109.29° |
Data sourced from a computational study on Ethyl Indole-2-Carboxylate, a close analog and synonym of this compound. ijrar.org
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamic behavior of this compound over time. While specific MD studies on this exact molecule are not prevalent in the literature, the methodology is widely applied to similar compounds, such as other esters and acetate-containing systems. rsc.orgnih.gov
An MD simulation of this compound would involve modeling the molecule in a simulated environment (e.g., in a vacuum or in a solvent like water or ethanol) and calculating the forces between atoms over successive time steps. This approach allows for the exploration of:
Conformational Landscapes : The ethyl acetate (B1210297) side chain has rotational freedom around several single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them.
Dynamic Behavior : Simulations can reveal the flexibility of the indole (B1671886) ring system and the movement of the side chain relative to the core. This is crucial for understanding how the molecule might interact with and adapt its shape to a biological target, such as an enzyme's active site. researchgate.net
Solvent Interactions : By including solvent molecules in the simulation, one can study the formation and dynamics of hydrogen bonds and other non-covalent interactions between this compound and its environment.
These simulations are computationally intensive but provide invaluable insights into the molecule's behavior at physiological temperatures, which is a limitation of static quantum chemical calculations. researchgate.net
Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for predicting and understanding the reactive sites of a molecule. It is a 3D map of the electrostatic potential plotted onto the electron density surface, which helps to visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack. pearson.com For a molecule like this compound, the MEP map would typically show:
Negative Potential (Red/Yellow) : These regions are rich in electrons and act as nucleophilic or hydrogen bond acceptor sites. They are expected to be concentrated around the electronegative oxygen atoms of the ester group. pearson.comucsb.edu
Positive Potential (Blue) : These regions are electron-deficient and represent electrophilic sites. For indole derivatives, the N-H proton of the indole ring is a common site of positive potential. researchgate.net
This analysis is critical for understanding non-covalent interactions, such as how the molecule might dock into a protein's binding site. rsc.org
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govmdpi.com
HOMO : Represents the ability to donate an electron. Its energy is related to the ionization potential. mdpi.com
LUMO : Represents the ability to accept an electron. Its energy is related to the electron affinity. mdpi.com
HOMO-LUMO Gap (ΔE) : A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com A small gap suggests the molecule is more polarizable and reactive. nih.gov
DFT calculations can accurately predict these energy levels. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com
Table 2: Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | -0.5 (EHOMO - ELUMO) | Resistance to change in electron distribution. nih.gov |
| Electronegativity (χ) | -0.5 (EHOMO + ELUMO) | The power of an atom to attract electrons to itself. |
| Chemical Potential (µ) | -χ | The escaping tendency of an electron from a system. nih.gov |
| Electrophilicity Index (ω) | µ² / (2η) | The capacity of a system to attract electrons. nih.gov |
These parameters are commonly derived from HOMO and LUMO energies obtained through DFT calculations. nih.govmdpi.com
Transition State Characterization and Reaction Energetics Studies for Mechanistic Validation
Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS) and calculating the energetics of reaction pathways. For reactions involving this compound, such as its hydrolysis or its participation in a condensation reaction, DFT methods can be used to model the entire reaction coordinate.
The process typically involves:
Locating Stationary Points : The geometries of the reactants, products, and any intermediates are optimized.
Transition State Search : A search is performed for the first-order saddle point on the potential energy surface that connects reactants to products. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Studies on the neutral hydrolysis of ethyl acetate have demonstrated the utility of these methods in determining activation energies and confirming that conformational effects are real and not artifacts of the computational model. ukm.my Such analyses provide mechanistic validation that is often difficult to achieve experimentally.
Quantitative Structure-Reactivity Relationships (QSRR) Investigations for Predicting Chemical Transformations
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a chemical compound based on its molecular structure. These models correlate calculated molecular descriptors (parameters that quantify different aspects of a molecule's structure) with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants).
For a series of indole-2-acetate derivatives, a QSRR study would involve:
Generating a set of derivatives with varied substituents on the indole ring or the acetate moiety.
Calculating a wide range of molecular descriptors for each derivative using computational methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates a subset of these descriptors to the observed reactivity.
The resulting QSRR model can then be used to predict the reactivity of new, unsynthesized indole-2-acetate derivatives, guiding experimental efforts toward compounds with desired chemical transformation properties.
Computational Design and Prediction of Novel Indole-2-acetate Derivatives
Computational chemistry plays a pivotal role in the rational design of novel molecules with specific, targeted functions. Starting with a scaffold like this compound, new derivatives can be designed in silico to enhance desired properties, such as biological activity.
This design process often involves:
Scaffold Hopping and Modification : Modifying the core structure by adding, removing, or replacing functional groups to explore chemical space.
Molecular Docking : Simulating the binding of designed derivatives into the active site of a target protein (e.g., an enzyme or receptor). This helps predict binding affinity and orientation, identifying promising candidates.
Pharmacophore Modeling : Identifying the key structural features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a molecule's biological activity and using this model to design new molecules that fit the pharmacophore.
ADMET Prediction : Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds to filter out candidates with poor drug-like properties early in the design process.
For example, indole-2-carboxylic acid derivatives have been computationally designed and evaluated as novel HIV-1 integrase inhibitors, with binding mode analysis used to rationalize the activity of the most potent compounds. rsc.org Similarly, other indole derivatives have been designed and evaluated as potential kinase inhibitors for anticancer applications. nih.govresearchgate.net This computational pre-screening significantly accelerates the discovery of new therapeutic agents by focusing laboratory synthesis and testing on the most promising candidates. nih.gov
Ethyl 2 1h Indol 2 Yl Acetate and Its Derivatives As Synthetic Precursors in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Indole (B1671886) Scaffolds
The structural framework of ethyl 2-(1H-indol-2-yl)acetate serves as a foundational element for the assembly of complex indole alkaloids and their analogues. A notable example is in the modular synthesis of "conformationally liberated" analogues of yohimbine (B192690), a pentacyclic indole alkaloid. acs.orgacs.org This strategy involves the coupling of transition-metal-catalyzed decarboxylative allylation of 2,2-diphenylglycinate imino esters with a highly endo-selective intramolecular Diels-Alder (IMDA) cycloaddition. acs.orgacs.org This approach allows for the rapid and modular construction of novel yohimbine scaffolds that lack the rigidifying C-ring ethylene (B1197577) linker, offering a pathway to unique structural analogues. acs.orgacs.org
The synthesis of these complex scaffolds often involves a series of strategic transformations. For instance, the IMDA cycloaddition of a triene precursor, derived from an indole aldehyde, can be mediated by scandium triflate to yield the desired pentacyclic core with high diastereoselectivity. acs.orgacs.org The following table outlines a key transformation in the synthesis of a yohimbine analogue, highlighting the precursor and the resulting complex indole scaffold.
| Precursor | Reaction | Resulting Scaffold | Yield |
| Triene 4a | Intramolecular Diels-Alder (IMDA) Cycloaddition | endo-14a (Yohimbine analogue) | Near-complete conversion (2:1 mixture of diastereomers) acs.org |
Building Block for Fused and Polycyclic Heterocyclic Systems
Ethyl 2-(1H-indol-2-yl)acetate and its derivatives are instrumental in the construction of a variety of fused and polycyclic heterocyclic systems through intramolecular cyclization and cycloaddition reactions. These reactions often lead to the formation of novel ring systems with potential biological activities.
One significant application is the synthesis of 3,4-dihydro-1H- nih.govresearchgate.netoxazino[4,3-a]indoles. nih.govnih.govunibo.it This can be achieved through a novel synthetic route starting from ethyl 1H-indole-2-carboxylates and activated glycerol (B35011) carbonates, such as tosyl glycerol carbonate (TGC) and mesyl glycerol carbonate (MGC), which is followed by an intramolecular cyclization. nih.gov This methodology provides a small library of potentially bioactive fused indole derivatives. nih.gov Further functionalization at various positions of the oxazino[4,3-a]indole system allows for the creation of a diversified set of compounds. nih.gov A gold(I)-catalyzed intramolecular hydrocarboxylation of allenes has also been developed as a valuable route to these oxazino-indolones. rsc.org
Another important class of fused systems synthesized from indole-2-acetate derivatives are pyridazino[3,4-b]indoles. researchgate.netmdpi.comnih.govnih.gov These can be prepared through a two-step synthesis involving the selective oxidation of an indoline (B122111) nucleus to an indole, followed by hydrolysis, decarboxylation, and aromatization of the pyridazine (B1198779) ring. researchgate.net The following table summarizes examples of fused heterocyclic systems synthesized from ethyl 2-(1H-indol-2-yl)acetate derivatives.
| Starting Material | Reagents | Fused Heterocyclic System |
| Ethyl 1H-indole-2-carboxylates | Activated glycerol carbonate | 3,4-dihydro-1H- nih.govresearchgate.netoxazino[4,3-a]indoles nih.gov |
| Tetrahydro-1H-pyridazino[3,4-b]indole derivatives | KOH | Fused Indole-Pyridazine mdpi.com |
Precursor for the Creation of Structurally Diverse Indole Derivatives with Defined Chemical Properties
The versatility of ethyl 2-(1H-indol-2-yl)acetate as a precursor extends to the synthesis of a wide range of structurally diverse indole derivatives with tailored chemical properties. researchgate.netnih.govmdpi.comresearchgate.netmdpi.com This is often achieved through functionalization of the indole nitrogen and the acetate (B1210297) side chain.
N-alkylation of ethyl indol-2-carboxylate can be successfully carried out using aqueous potassium hydroxide (B78521) in acetone (B3395972), providing a convenient method to introduce various substituents at the indole nitrogen. researchgate.netnih.govsemanticscholar.org Subsequent hydrolysis of the ester can yield the corresponding N-alkylated indole-2-carboxylic acids. researchgate.netnih.govsemanticscholar.org
Furthermore, hydrazinolysis of the ester group provides indol-2-carbohydrazide, a key intermediate that can be readily converted into a variety of derivatives. researchgate.netnih.govsemanticscholar.org For example, reaction with aldehydes and ketones yields the corresponding hydrazones. researchgate.netnih.govsemanticscholar.org The carbohydrazide (B1668358) can also be converted to indol-2-thiosemicarbazide, which serves as a precursor for the synthesis of thiazole-containing indole derivatives. researchgate.netmdpi.com These transformations allow for the introduction of diverse functional groups, thereby modifying the chemical and physical properties of the resulting indole derivatives.
The following table presents a selection of structurally diverse indole derivatives synthesized from ethyl indol-2-carboxylate and their corresponding yields. nih.gov
| Starting Material | Reagent(s) | Product | Yield |
| Ethyl indol-2-carboxylate | Hydrazine (B178648) hydrate (B1144303) | Indol-2-carbohydrazide | - |
| Indol-2-carbohydrazide | Indole-3-carboxaldehyde | N'-((1H-Indol-3-yl)methylene)-1H-indole-2-carbohydrazide | 82% |
| Indol-2-carbohydrazide | Pyridine-3-carboxaldehyde | N'-(Pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide | 71% |
| Indol-2-carbohydrazide | 2'-Aminoacetophenone | N'-(1-(2-Aminophenyl)ethylidene)-1H-indole-2-carbohydrazide | 60% |
| 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide | Phenacyl bromide | N'-(4-Phenyl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide | 68% |
Utility in the Construction of Natural Product Cores (Focus on synthetic pathways, not natural product activity)
Ethyl 2-(1H-indol-2-yl)acetate and its derivatives are valuable precursors in the total synthesis of various natural products, particularly those containing the β-carboline skeleton. beilstein-journals.orgnih.govresearchgate.netwikipedia.orgmdpi.comsciforum.net The Pictet-Spengler reaction is a cornerstone in this context, enabling the construction of the tricyclic β-carboline core. wikipedia.org This reaction involves the condensation of a tryptamine (B22526) derivative, which can be accessed from ethyl 2-(1H-indol-2-yl)acetate, with an aldehyde or ketone, followed by ring closure. wikipedia.org
For instance, the synthesis of dihydro-β-carboline derivatives has been achieved through an oxidative amidation–Bischler–Napieralski reaction methodology, utilizing tryptamine and 2,2-dibromo-1-phenylethanone (B86434) as key starting materials. beilstein-journals.org The resulting dihydro-β-carbolines can serve as precursors to naturally occurring eudistomin alkaloids. beilstein-journals.org The synthesis of various β-carboline natural products, such as norharmane and harmane, has been accomplished through microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles, which can be prepared from indole precursors. nih.gov
The following table highlights the application of indole-2-acetate derivatives in the synthesis of natural product cores.
| Precursor Class | Key Reaction | Natural Product Core |
| Tryptamine derivatives (from indole-2-acetates) | Pictet-Spengler reaction | β-Carboline alkaloids wikipedia.orgmdpi.com |
| α-Ketoamides (from tryptamine) | Bischler-Napieralski reaction | Dihydro-β-carbolines (Eudistomin precursors) beilstein-journals.org |
Emerging Research Frontiers and Future Directions for Indole 2 Acetate Chemistry
Development of Highly Atom-Economical and Stereoselective Synthetic Methodologies
The pursuit of synthetic efficiency has increasingly centered on the principles of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. In indole (B1671886) synthesis, this translates to a move away from classical multi-step procedures that generate significant waste. Modern approaches, such as palladium-catalyzed cyclization of N-aryl imines, exemplify this trend by constructing the indole ring through an oxidative linkage of two C-H bonds, offering a quick route from readily available anilines and ketones. organic-chemistry.org Another innovative, atom-economical strategy involves the tandem C–H/N–H arylation of indoles using diaryliodonium salts, which allows for the incorporation of both aryl groups from the reagent. acs.org
Concurrently, the demand for enantiomerically pure compounds has driven significant progress in stereoselective synthesis. The development of catalytic asymmetric methods allows for the precise control of stereochemistry during the formation or functionalization of the indole ring. For instance, highly enantioselective syntheses of polycyclic indoles have been achieved using iridium catalyst systems, yielding products with up to 99% enantiomeric excess (ee). nih.gov These methods are crucial for producing chiral indole derivatives for applications in medicine and materials science.
| Methodology | Key Features | Catalyst/Reagent Example | Primary Advantage | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed C-H Activation | Direct cyclization of N-aryl imines | Palladium catalysts | High atom economy, uses readily available starting materials | organic-chemistry.org |
| Tandem C–H/N–H Diarylation | Both aryl groups of diaryliodonium salt are used | Copper catalysts, Diaryliodonium salts | Excellent atom economy, novel indole products | acs.org |
| Asymmetric Catalysis | Enantioselective functionalization of indoles | Iridium catalysts with chiral ligands | High stereoselectivity (up to 99% ee) | nih.gov |
Integration of Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial production presents significant challenges, including scalability, safety, and consistency. Flow chemistry and automated synthesis platforms are emerging as powerful solutions to address these issues in indole chemistry. mdpi.comnih.gov Continuous flow systems offer superior heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures than in traditional batch reactors. acs.org This often leads to dramatically reduced reaction times and improved yields. acs.org For instance, the Fischer indole synthesis, a classic method, has been adapted to flow systems, achieving high yields in minutes compared to hours in batch processing. mdpi.comresearchgate.net
Automation takes this a step further by integrating robotic systems for high-throughput experimentation and optimization. nih.govrsc.org Technologies like acoustic droplet ejection (ADE) enable reactions to be performed on a nanomole scale in multi-well plates, allowing for the rapid screening of thousands of reaction conditions, catalysts, and substrates. nih.govresearchgate.netnih.gov This miniaturized and automated approach not only accelerates the discovery of new indole derivatives and optimal reaction pathways but also significantly reduces waste and resource consumption, aligning with the principles of green chemistry. rsc.orgresearchgate.netrug.nl
| Technology | Key Advantage | Impact on Synthesis | Example Application | Reference |
|---|---|---|---|---|
| Flow Chemistry | Enhanced heat/mass transfer, improved safety | Reduced reaction times, higher yields, scalability | Fischer and Heumann indole syntheses | mdpi.comacs.orgresearchgate.net |
| Automated Synthesis (e.g., ADE) | High-throughput screening, miniaturization | Accelerated discovery and optimization, reduced waste | Screening of Fischer indole and Ugi-type reactions | nih.govrsc.orgnih.gov |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
In the context of indole synthesis, ML models can predict the regioselectivity of C-H activation reactions or the enantiomeric excess of a stereoselective transformation. researchgate.netfrancis-press.com For example, researchers have used algorithms like random forest to predict the energy barriers and selectivity of C-H activation on the indole ring. francis-press.com Retrosynthesis software powered by AI can analyze a target indole structure and propose a step-by-step synthetic plan, breaking it down into simpler, commercially available starting materials. nih.gov This not only accelerates the synthetic planning process but also has the potential to uncover more efficient and innovative routes than those established in the literature. acs.org
Exploration of Bio-Inspired Synthetic Routes and Green Catalysis
Nature remains a profound source of inspiration for synthetic chemists. The intricate polycyclic structures of many indole alkaloids, which possess significant biological activity, are motivating the development of bio-inspired synthetic strategies. acs.orgnih.gov These approaches often involve cascade reactions that efficiently build molecular complexity in a single step, mimicking biosynthetic pathways. Transition-metal catalysis, particularly with rhodium, has proven effective in orchestrating such complex transformations to create fused indole systems. acs.orgnih.gov
This drive for efficiency is closely linked to the principles of green chemistry, which advocate for the use of environmentally benign solvents, catalysts, and reaction conditions. nih.govtandfonline.com In indole synthesis, this has led to the exploration of water as a reaction solvent, the use of biodegradable catalysts, and the application of energy-efficient techniques like microwave irradiation. tandfonline.combeilstein-journals.orggoogle.com For instance, ionic liquids are being used as recyclable catalysts and solvents for the Friedel–Crafts reaction between indoles and aldehydes. nih.govbeilstein-journals.orggoogle.com Furthermore, green oxidation systems, such as those using oxone-halide catalysis, are replacing hazardous traditional oxidants, reducing the environmental impact of synthesizing functionalized indoles. springernature.com
Advanced In Situ Spectroscopic Characterization for Real-Time Mechanistic Insights
A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. Advanced in situ spectroscopic techniques are providing unprecedented, real-time insights into the complex processes occurring during indole synthesis and functionalization. youtube.com By monitoring reactions as they happen, chemists can identify transient intermediates, determine kinetic profiles, and elucidate the role of catalysts. youtube.com
Techniques such as in situ NMR and infrared (IR) spectroscopy allow researchers to observe the formation and consumption of species directly in the reaction vessel. youtube.comacs.org This has been instrumental in studying phenomena such as the dearomatized spiro intermediate formed during the enantioselective functionalization of indoles, providing a deeper understanding of the reaction pathway. nih.gov These real-time analytical capabilities are crucial for rapidly diagnosing problems in a reaction, optimizing conditions for yield and selectivity, and validating the mechanistic hypotheses generated by computational models.
Q & A
Q. What are the standard methods for synthesizing Ethyl-2-indoloyl-acetate in laboratory settings?
this compound is typically synthesized via condensation reactions between indole derivatives and activated esters. A common approach involves reacting 3-indoleglyoxylic acid with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in anhydrous DMF) at 60–80°C for 6–12 hours . Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane eluents. Yield optimization requires strict control of moisture and temperature, as esterification is sensitive to hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : Analyze and spectra to confirm the presence of characteristic signals (e.g., ester carbonyl at ~170 ppm, indole protons at 7.1–7.8 ppm) .
- X-ray crystallography : Resolve crystal structures to validate bond lengths (e.g., C=O bond ~1.21 Å) and confirm stereochemistry .
- HPLC-MS : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the key considerations for handling and storing this compound?
The compound is sensitive to light, moisture, and oxidative degradation. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Use anhydrous solvents (e.g., THF, DCM) during reactions to prevent hydrolysis. Safety protocols mandate fume hood usage due to potential irritant vapors .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?
Substituent positioning on the indole ring (e.g., electron-withdrawing groups at the 5-position) can alter reactivity in nucleophilic substitutions. For example, using chiral catalysts like BINAP-Pd complexes in cross-coupling reactions improves enantioselectivity (>90% ee) . Solvent polarity (e.g., DMF vs. THF) also affects transition-state stabilization, with polar aprotic solvents favoring keto-enol tautomerization .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from variations in assay conditions (e.g., bacterial strain selection, solvent carriers). To mitigate this:
- Standardize protocols using CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing.
- Validate results with orthogonal assays (e.g., time-kill kinetics vs. agar diffusion) .
- Control for compound stability in culture media via LC-MS monitoring .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as electrophilic aromatic substitution at the indole C3 position. Molecular dynamics simulations (Amber or GROMACS) assess solvent effects on reaction kinetics. These methods help identify optimal catalysts (e.g., Cu(I) for Ullmann couplings) and predict regioselectivity with >85% accuracy .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
